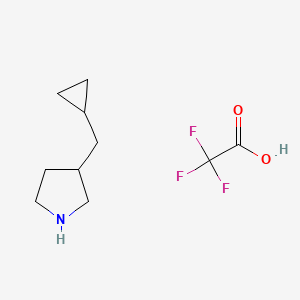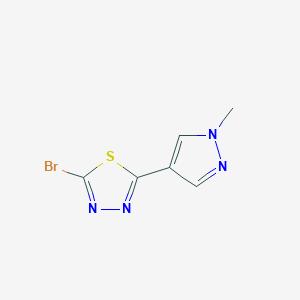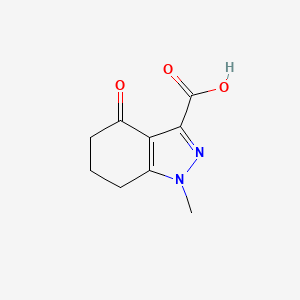![molecular formula C16H23NO6 B13461616 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and two methoxy groups on the phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Free amine.
Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid involves the interaction of its functional groups with various molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
- 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions. This compound’s stability and ease of deprotection make it a valuable tool in synthetic chemistry and peptide synthesis.
Eigenschaften
Molekularformel |
C16H23NO6 |
|---|---|
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
3-(2,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(14(18)19)9-10-8-11(21-4)6-7-13(10)22-5/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
CFIVJPQDQANWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)
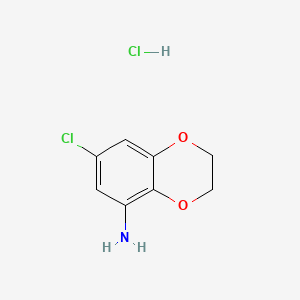
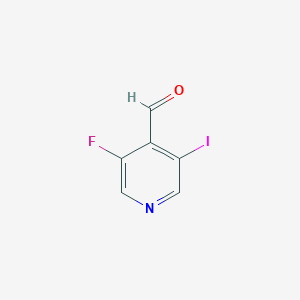

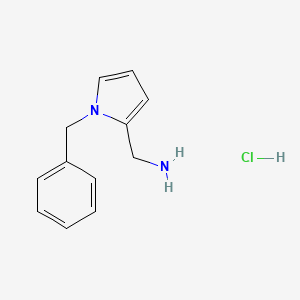
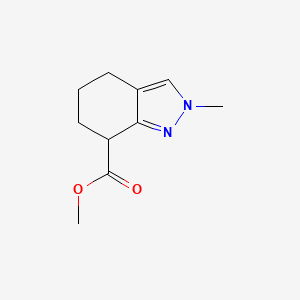
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)

![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
